molecular formula C17H19BrN2O4 B6627478 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid

1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid

Cat. No. B6627478
M. Wt: 395.2 g/mol
InChI Key: UCPVMMPKZVRVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid, also known as Boc-L-Pro-L-Phe(4-Br)-L-Pro-L-Pip-COOH, is a chemical compound used in scientific research. It is a peptide that has been synthesized for its potential use in drug development.

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can prevent the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes involved in cancer progression, as well as to have antimicrobial and antifungal properties. Additionally, it has been investigated for its potential use in drug delivery systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties, which can be useful in studying the effects of these types of microorganisms on human health.
One limitation of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its potential for toxicity. As with any chemical compound, it is important to use caution when handling and working with this peptide.

Future Directions

There are several potential future directions for research involving 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH. One area of interest is its potential use in drug delivery systems. Additionally, further investigation into the peptide's antimicrobial and antifungal properties could lead to the development of new treatments for infections caused by these types of microorganisms. Finally, continued research into the mechanisms of action of the peptide could provide insight into the progression of diseases such as cancer.

Synthesis Methods

1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids until the desired peptide sequence is obtained. After the peptide chain is complete, the final product is cleaved from the solid support and purified.

Scientific Research Applications

1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been used in scientific research for its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of enzymes involved in the progression of cancer and other diseases. Additionally, it has been investigated for its potential use in drug delivery systems.

properties

IUPAC Name

1-[1-(2-bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4/c18-12-5-1-2-6-13(12)20-10-8-11(16(20)22)15(21)19-9-4-3-7-14(19)17(23)24/h1-2,5-6,11,14H,3-4,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVMMPKZVRVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2CCN(C2=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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